molecular formula C6H16Cl2N2O2S2 B13751668 Bis(2-aminoethylthio)acetic acid dihydrochloride CAS No. 22907-45-5

Bis(2-aminoethylthio)acetic acid dihydrochloride

Cat. No.: B13751668
CAS No.: 22907-45-5
M. Wt: 283.2 g/mol
InChI Key: JRNXONAOSZBYNC-UHFFFAOYSA-N
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Description

Bis(2-aminoethylthio)acetic acid dihydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of aminoethylthio groups attached to an acetic acid backbone, and it is commonly used in research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-aminoethylthio)acetic acid dihydrochloride typically involves the reaction of 2-aminoethanethiol with chloroacetic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a dihydrochloride salt to enhance its stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to obtain the dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

Bis(2-aminoethylthio)acetic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminoethylthio groups can be oxidized to form disulfides or sulfoxides.

    Reduction: The compound can be reduced to yield thiol derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reactions typically involve alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfoxides.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the reactants used.

Scientific Research Applications

Bis(2-aminoethylthio)acetic acid dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic effects and as a component in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bis(2-aminoethylthio)acetic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The aminoethylthio groups can form covalent bonds with target proteins or enzymes, leading to modulation of their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-aminoethyl)ether: Similar in structure but lacks the thio group.

    Ethylene glycol bis(2-aminoethyl ether): Contains ether linkages instead of thio groups.

    N,N’-Bis(2-aminoethyl)-1,3-propanediamine: Contains additional amino groups and a different backbone structure.

Uniqueness

Bis(2-aminoethylthio)acetic acid dihydrochloride is unique due to the presence of both amino and thio groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

22907-45-5

Molecular Formula

C6H16Cl2N2O2S2

Molecular Weight

283.2 g/mol

IUPAC Name

2-[2-azaniumylethylsulfanyl(carboxy)methyl]sulfanylethylazanium;dichloride

InChI

InChI=1S/C6H14N2O2S2.2ClH/c7-1-3-11-6(5(9)10)12-4-2-8;;/h6H,1-4,7-8H2,(H,9,10);2*1H

InChI Key

JRNXONAOSZBYNC-UHFFFAOYSA-N

Canonical SMILES

C(CSC(C(=O)O)SCC[NH3+])[NH3+].[Cl-].[Cl-]

Origin of Product

United States

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